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Compound of Interest

Compound Name: CAP 3

Cat. No.: B1192593

Core Function

In the context of the CD95 (APO-1/Fas) signaling pathway, CAP3 is not a stand-alone protein
but rather a specific, transient intermediate in the proteolytic processing of procaspase-8a.[1][2]
Its formation is a critical step in the activation of the apoptotic cascade initiated by the
engagement of the CD95 receptor.

Upon activation of the CD95 receptor, the Death-Inducing Signaling Complex (DISC) is formed.
Within this complex, procaspase-8a is recruited and undergoes autocatalytic processing. CAP3
is one of the initial cleavage products generated within seconds of DISC formation.[1] It is
subsequently processed further to generate the p26 prodomain of procaspase-8a, also known
as CAP5.[1] The generation of these intermediates is a hallmark of the hierarchical activation of
caspases that leads to programmed cell death.

Signaling Pathway

The formation of CAP3 occurs within the CD95 signaling pathway, a key extrinsic pathway of
apoptosis. The binding of the CD95 ligand (CD95L) to the CD95 receptor triggers the
recruitment of the adaptor protein FADD (Fas-Associated Death Domain). FADD, in turn,
recruits procaspase-8, leading to its dimerization and activation. The processing of procaspase-
8 into various intermediates, including CAP3, and ultimately into the active caspase-8 enzyme,
is the central event in this pathway.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1192593?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/38968768/
https://pubmed.ncbi.nlm.nih.gov/26631122/
https://pubmed.ncbi.nlm.nih.gov/38968768/
https://pubmed.ncbi.nlm.nih.gov/38968768/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192593?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

CDY5 Ligand Binding CDY5 Receptor

Recruitment

CAP3 (Intermediate)

CAP5 (p26 Prodomain)

Click to download full resolution via product page

CD95 signaling leading to CAP3 formation.

Quantitative Data

Quantitative data for the transient intermediate CAP3 is primarily derived from electrophoretic
analysis of the DISC components over time.

Parameter Value/Description Reference

Approximately 30 kDa, as
Molecular Weight determined by its migration in [3]

2D gel electrophoresis.

Generated within seconds of
Formation Time DISC formation upon CD95 [1]

stimulation.

Procaspase-8a (also known as
Precursor Protein CAP4 in the context of early [11[2]
DISC analysis).

p26 prodomain of procaspase-
Subsequent Product [1]
8a (CAPS).

Experimental Protocols
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This protocol is foundational for isolating the complex where CAP3 is generated.

o Objective: To isolate the CD95 DISC to analyze its components, including procaspase-8 and
its cleavage products.

e Principle: Cells are stimulated to induce DISC formation. The complex is then
immunoprecipitated using an antibody against a DISC component (e.g., CD95 or an epitope-
tagged component), and the co-precipitated proteins are analyzed.

o Methodology:

o Cell Culture and Stimulation: Grow a suitable cell line (e.qg., Jurkat T-cells) to the desired
density. Stimulate the cells with an agonistic anti-CD95 antibody or recombinant CD95L to
induce DISC formation. Time courses of stimulation are critical to observe transient
intermediates like CAP3.

o Cell Lysis: Lyse the cells in a mild, non-denaturing lysis buffer containing protease
inhibitors to preserve the integrity of the protein complex.

o Immunoprecipitation: Incubate the cell lysate with an antibody targeting a core DISC
component (e.g., anti-CD95) that has been pre-coupled to protein A/G beads.

o Washing: Wash the beads several times with lysis buffer to remove non-specifically bound
proteins.

o Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.qg.,
SDS-PAGE sample buffer for subsequent Western blot analysis).

This technique was instrumental in the initial identification of the CAP proteins, including CAP3.

o Objective: To separate the components of the immunoprecipitated DISC based on their
isoelectric point and molecular weight.

e Principle: Proteins are separated in the first dimension by isoelectric focusing (IEF) and in
the second dimension by SDS-PAGE. This provides high-resolution separation of complex
protein mixtures.
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o Methodology:

o

Sample Preparation: The eluted DISC sample is solubilized in a buffer compatible with
IEF.

o First Dimension (Isoelectric Focusing): The sample is loaded onto an IEF strip with an
immobilized pH gradient. An electric field is applied, causing the proteins to migrate to
their respective isoelectric points (pl).

o Equilibration: The IEF strip is equilibrated in a buffer containing SDS to coat the proteins
with a negative charge.

o Second Dimension (SDS-PAGE): The equilibrated IEF strip is placed on top of an SDS-
polyacrylamide gel, and an electric current is applied to separate the proteins based on
their molecular weight.

o Visualization: The separated proteins in the gel are visualized by staining (e.g., Coomassie
Brilliant Blue, silver staining) or by autoradiography if radiolabeled proteins were used.

Section 2: Cap3 as a Deconjugating Isopeptidase Iin

the Bacterial CBASS Anti-Phage System
Core Function

In various bacterial species, Cap3 is a key regulatory enzyme within the Cyclic-oligonucleotide-
based anti-phage signaling system (CBASS).[4] Its primary function is to act as a
deconjugating isopeptidase, reversing a ubiquitin-like modification of the cGAS-like nucleotide
transferase (CD-NTase).[4] This deconjugation activity serves to antagonize the CBASS
pathway, likely to prevent aberrant activation in the absence of a phage infection.[5][6]

The CBASS system provides immunity against bacteriophages. Upon phage infection, a CD-
NTase is activated to produce cyclic oligonucleotides, which act as second messengers to
trigger a cellular response, often leading to cell death to halt phage replication. The conjugation
of the CD-NTase, mediated by an E1/E2-like enzyme (Cap2), "primes" it for activation. Cap3
reverses this priming by cleaving the conjugate.[3]

Signaling Pathway
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The bacterial Cap3 functions within the CBASS pathway, a prokaryotic innate immune system.
The pathway involves the sensing of a phage infection, leading to the activation of a CD-

NTase. This activation is regulated by a conjugation/deconjugation cycle involving Cap2 and
Cap3.
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Role of Cap3 in the bacterial CBASS pathway.

Quantitative Data

Quantitative data for bacterial Cap3 is emerging from structural and biochemical studies.
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Parameter Value/Description Reference

Isopeptidase (deconjugase)
) o activity, cleaving the bond
Enzymatic Activity ] [4]
between CD-NTase and its

target.

Conjugated (primed) cGAS-like
Substrate nucleotide transferase (CD- [4]
NTase).

Typical range for bacterial
enzymes is 10"3 to 10M

Catalytic Efficiency (kcat/Km) M~1s—1, Specific values for [7]
Cap3 are still under

investigation.

Experimental Protocols

This assay directly measures the enzymatic activity of Cap3.

¢ Objective: To determine if purified Cap3 can cleave a conjugated CD-NTase substrate in
vitro.

¢ Principle: A model substrate, such as a CD-NTase-GFP fusion protein, is incubated with
purified Cap3. The cleavage of the substrate is then analyzed by SDS-PAGE and Coomassie
staining or Western blotting.

» Methodology:

o Protein Expression and Purification: Express and purify recombinant Cap3 and the CD-
NTase substrate (e.g., CD-NTase-GFP) from a suitable expression system (e.g., E. coli).

o Reaction Setup: Incubate the CD-NTase substrate with varying concentrations of Cap3 in
an appropriate reaction buffer. Include negative controls (no Cap3, or a catalytically
inactive Cap3 mutant).

o Time Course: Take aliquots of the reaction at different time points.
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o Analysis: Stop the reaction by adding SDS-PAGE sample buffer and analyze the samples
by SDS-PAGE. Cleavage of the substrate will be indicated by the appearance of lower
molecular weight bands corresponding to the cleaved products.

This assay is used to assess the overall function of the CBASS system, including the regulatory
role of Cap3.

o Objective: To determine the effect of Cap3 on the ability of the CBASS system to protect
bacteria from phage infection.

e Principle: The efficiency of phage to form plagues (zones of lysis) on a lawn of bacteria is
measured. A functional CBASS system will reduce the number and/or size of plaques.

o Methodology:

o Bacterial Strains: Use bacterial strains with a functional CBASS system, a CBASS system
lacking cap3 (Acap3), and a strain where cap3 is overexpressed.

o Bacterial Culture: Grow the bacterial strains to a specific optical density.

o Phage Dilution: Prepare serial dilutions of the bacteriophage stock.

o Plaque Formation: Mix the bacteria with soft agar and pour it onto a solid agar plate to
form a bacterial lawn. Spot the phage dilutions onto the lawn.

o Incubation and Analysis: Incubate the plates and then count the number of plaque-forming
units (PFU). A reduction in PFU in the presence of the CBASS system indicates
protection. The effect of the presence or absence of Cap3 can be quantified by comparing
the PFU across the different bacterial strains.

This guide provides a detailed overview of the two distinct proteins known as CAP3. For
researchers and professionals in drug development, understanding the specific context and
function of the "CAP3" of interest is crucial for accurate experimental design and interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/38968768/
https://pubmed.ncbi.nlm.nih.gov/38968768/
https://pubmed.ncbi.nlm.nih.gov/38968768/
https://pubmed.ncbi.nlm.nih.gov/26631122/
https://pubmed.ncbi.nlm.nih.gov/26631122/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2725745/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2725745/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11153139/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11153139/
https://pubmed.ncbi.nlm.nih.gov/28078579/
https://pubmed.ncbi.nlm.nih.gov/28078579/
https://experiments.springernature.com/articles/10.1007/978-1-4939-6780-3_3
https://experiments.springernature.com/articles/10.1007/978-1-4939-6780-3_3
https://bionumbers.hms.harvard.edu/bionumber.aspx?s=n&v=3&id=112945
https://bionumbers.hms.harvard.edu/bionumber.aspx?s=n&v=3&id=112945
https://www.benchchem.com/product/b1192593#what-is-the-function-of-cyclase-associated-protein-3
https://www.benchchem.com/product/b1192593#what-is-the-function-of-cyclase-associated-protein-3
https://www.benchchem.com/product/b1192593#what-is-the-function-of-cyclase-associated-protein-3
https://www.benchchem.com/product/b1192593#what-is-the-function-of-cyclase-associated-protein-3
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1192593?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192593?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192593?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

